Methyl 2-(4-chloro-2-nitrophenyl)acetate
Description
Significance in Contemporary Organic Synthesis and Chemical Sciences
The significance of Methyl 2-(4-chloro-2-nitrophenyl)acetate in modern organic synthesis lies in its utility as a versatile building block. The presence of multiple reactive sites on the molecule, including the activated aromatic ring and the ester functional group, allows for a diverse range of chemical modifications. The electron-withdrawing nature of the nitro and chloro substituents activates the phenyl ring, making it susceptible to nucleophilic aromatic substitution reactions. This property is crucial for the construction of more complex molecular frameworks.
Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization, such as the formation of amides or the construction of heterocyclic rings. The ester moiety can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups, further expanding its synthetic utility. These characteristics make this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Overview of Research Trajectories for Aryl Acetate (B1210297) Derivatives
Aryl acetate derivatives, as a class of compounds, have been the subject of extensive research due to their wide-ranging applications. Research in this area has historically focused on their synthesis and reactivity, with a particular emphasis on their use as intermediates in the production of more complex molecules.
Recent research trends indicate a growing interest in the development of more efficient and sustainable synthetic methods for aryl acetates. This includes the use of novel catalysts and green reaction conditions to minimize waste and improve yields. Another significant trajectory is the exploration of their biological activities. Many aryl acetate derivatives have been found to exhibit a range of pharmacological properties, leading to their investigation as potential therapeutic agents. Structure-activity relationship (SAR) studies are often conducted to optimize the biological activity of these compounds by systematically modifying their chemical structure. nih.gov For instance, studies on aryl acetamide (B32628) triazolopyridazines have highlighted the remarkable role of fluorine in their potency against Cryptosporidium. nih.gov
Scope and Objectives of Current and Future Academic Investigations
Current academic investigations involving this compound and related compounds are focused on several key areas. Researchers are actively exploring new synthetic routes to this compound and its derivatives, aiming for higher efficiency and selectivity. For example, methods like the Suzuki-coupling of aryl bromides with alpha-bromo ethyl acetate followed by hydrolysis are being employed to furnish aryl acetic acid derivatives. nih.gov
A significant portion of current research is dedicated to the application of this compound in the synthesis of novel heterocyclic compounds, which are known to possess diverse biological activities. The development of new catalytic systems for reactions involving aryl acetates is another active area of research.
Looking ahead, future investigations are likely to delve deeper into the mechanistic aspects of reactions involving this compound. A thorough understanding of the reaction pathways will enable the design of more efficient and selective synthetic transformations. Furthermore, the exploration of this compound's potential in materials science, such as in the development of new polymers or functional materials, represents a promising avenue for future research. The continued investigation of the biological properties of its derivatives will also remain a key focus, with the aim of discovering new therapeutic agents.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C9H8ClNO4 | nih.gov |
| Molecular Weight | 229.62 g/mol | nih.gov |
| CAS Number | 147124-37-6 | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 98% | sigmaaldrich.com |
| Boiling Point | 304.0 ± 27.0 °C at 760 mmHg | sigmaaldrich.com |
| Storage Temperature | Room temperature | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDKYKOCWWWBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449296 | |
| Record name | Methyl 2-(4-chloro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-37-6 | |
| Record name | Methyl 2-(4-chloro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Methyl 2 4 Chloro 2 Nitrophenyl Acetate
Established Synthetic Routes for Methyl 2-(4-chloro-2-nitrophenyl)acetate
The principal methods for the synthesis of this compound include the direct esterification of the corresponding carboxylic acid, the reaction of an acyl chloride with methanol (B129727), and nucleophilic aromatic substitution reactions.
Esterification Approaches from Carboxylic Acid Precursors
The most direct and common method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 2-(4-chloro-2-nitrophenyl)acetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comgoogle.comgoogle.com The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol, which also serves as the solvent. google.com
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester.
A typical procedure would involve dissolving 2-(4-chloro-2-nitrophenyl)acetic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed by distillation, and the crude ester is purified by extraction and distillation or crystallization.
Transesterification Processes Involving Acyl Chlorides
An alternative route to this compound involves a transesterification process starting from the corresponding acyl chloride, 2-(4-chloro-2-nitrophenyl)acetyl chloride. This method is often preferred when the carboxylic acid is difficult to esterify directly or when milder reaction conditions are required. The acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to yield the desired ester. organic-chemistry.org
The synthesis of the acyl chloride precursor, 2-(4-chloro-2-nitrophenyl)acetyl chloride, is typically achieved by treating 2-(4-chloro-2-nitrophenyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out in an inert solvent like dichloromethane (B109758) or toluene.
Once the acyl chloride is formed, it is reacted with methanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This reaction is generally fast and proceeds at room temperature or with gentle heating. The use of acetyl chloride in methanol can also serve as a convenient method for generating an acidic solution of HCl in situ for esterification. researchgate.net
| Reagent | Role |
| 2-(4-chloro-2-nitrophenyl)acetic acid | Starting material |
| Thionyl chloride (SOCl₂) | Chlorinating agent |
| Methanol | Nucleophile and solvent |
| Pyridine | Base (HCl scavenger) |
Nucleophilic Substitution Pathways on Halogenated Aromatics
This compound can also be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A notable example involves the reaction of a suitably substituted nitroaromatic compound with a nucleophile that provides the acetate (B1210297) moiety. For instance, a process has been reported for the production of 5-chlorooxindole (B32874) which proceeds via a 4-chloro-2-nitrophenyl acetate ester intermediate. google.com This intermediate is formed by the reaction of 4-chloronitrobenzene with a chloroacetate (B1199739) ester in the presence of a base. google.com This suggests a viable pathway where a nucleophile derived from a methyl acetate equivalent attacks an activated aromatic ring.
In a related approach, 2,4-dichloronitrobenzene (B57281) can serve as a starting material. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the ortho-nitro group. Reaction with a malonic ester followed by hydrolysis and decarboxylation can lead to the desired phenylacetic acid derivative, which can then be esterified.
Synthesis and Reactivity of Key Precursors and Related Intermediates
The efficient synthesis of this compound is highly dependent on the availability and synthesis of its key precursors, namely 2-(4-chloro-2-nitrophenyl)acetic acid and functionalized malonate intermediates.
Routes to 2-(4-Chloro-2-nitrophenyl)acetic Acid
The primary precursor, 2-(4-chloro-2-nitrophenyl)acetic acid, can be synthesized from 4-chloro-2-nitrotoluene (B43163). chemicalbook.com The synthesis begins with the nitration of 4-chlorotoluene, which yields a mixture of isomers, with 4-chloro-2-nitrotoluene being a major product. chemicalbook.com
The methyl group of 4-chloro-2-nitrotoluene can then be converted to a carboxylic acid group through a multi-step process. One common method involves the radical bromination of the methyl group to form 4-chloro-2-nitrobenzyl bromide. This is followed by a reaction with a cyanide salt, such as sodium cyanide, to introduce a cyano group, forming 4-chloro-2-nitrophenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired 2-(4-chloro-2-nitrophenyl)acetic acid. google.com An alternative, though for a bromo-analog, involves the formation of a benzyl (B1604629) sodium intermediate followed by carboxylation with carbon dioxide. google.com
| Starting Material | Key Transformation | Product |
| 4-Chlorotoluene | Nitration | 4-Chloro-2-nitrotoluene |
| 4-Chloro-2-nitrotoluene | Side-chain bromination, cyanation, hydrolysis | 2-(4-Chloro-2-nitrophenyl)acetic acid |
Formation of Functionalized Malonate Intermediates (e.g., Dimethyl 2-(4-chloro-2-nitrophenyl)malonate)
Functionalized malonate intermediates, such as dimethyl 2-(4-chloro-2-nitrophenyl)malonate, are versatile precursors that can lead to the target phenylacetic acid derivative through hydrolysis and decarboxylation. The synthesis of this malonate intermediate can be achieved through the reaction of 2,4-dichloronitrobenzene with dimethyl malonate in the presence of a base. google.com
In this reaction, the chlorine atom at the 2-position of 2,4-dichloronitrobenzene is susceptible to nucleophilic attack by the enolate of dimethyl malonate, which is generated by a base such as sodium methoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The resulting dimethyl 2-(4-chloro-2-nitrophenyl)malonate can then be hydrolyzed and decarboxylated to afford 2-(4-chloro-2-nitrophenyl)acetic acid, which can subsequently be esterified to the final product.
| Reactant 1 | Reactant 2 | Base | Product |
| 2,4-Dichloronitrobenzene | Dimethyl malonate | Sodium methoxide | Dimethyl 2-(4-chloro-2-nitrophenyl)malonate |
Derivatization to Acrylic Ester Intermediates (e.g., Methyl 2-(4-chloro-2-nitrophenyl)acrylate)
The conversion of phenylacetic esters into their corresponding acrylic ester derivatives is a key transformation in organic synthesis, opening pathways to a variety of functionalized molecules. A notable derivatization of a precursor to this compound involves its conversion to Methyl 2-(4-chloro-2-nitrophenyl)acrylate.
One documented method details the preparation of Methyl 2-(4-chloro-2-nitrophenyl)acrylate from dimethyl 2-(4-chloro-2-nitrophenyl)malonate. This reaction is effectively a dealkoxycarbonylation followed by a condensation with formaldehyde. The process utilizes paraformaldehyde as the source of the methylene (B1212753) group, with potassium carbonate as a base and tetrabutylammonium (B224687) iodide acting as a phase-transfer catalyst. The reaction, conducted in toluene, proceeds with high efficiency, achieving a 92% yield of the desired acrylate (B77674) product as a yellow oil. This transformation is a critical step for building molecular complexity, as the resulting acrylate is a versatile Michael acceptor, ready for further synthetic manipulations.
Optimization Strategies for Synthetic Pathways
The efficiency and practicality of a synthetic route are governed by factors such as yield, selectivity, and reaction conditions. Significant research is dedicated to optimizing these parameters to make chemical processes more viable for large-scale production.
Yield Enhancement and Selectivity Control
Maximizing the yield of the desired product while minimizing byproducts is a central goal of synthetic optimization. In a multi-step synthesis involving a derivative of Methyl 2-(4-chloro-2-nitrophenyl)acrylate, a systematic study was conducted to enhance the yield of a subsequent intramolecular cyclization product. Researchers meticulously adjusted various parameters, including the base, solvent, temperature, and reaction concentration.
The investigation revealed that changing the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) and increasing the amount of potassium carbonate significantly improved the yield. A crucial breakthrough was achieved by lowering the reaction concentration to 0.01 M, which dramatically increased the isolated yield to an excellent 82%. A final scale-up of the reaction under these optimized conditions resulted in an 87% yield, demonstrating the power of systematic optimization.
Selectivity is another critical aspect, particularly when a reaction can produce multiple isomers. For instance, in the synthesis of related nitrophenyl acrylates via the nitration of methyl trans-cinnamate, the reaction yields both ortho- and para-nitro isomers. Studies have shown an ortho/para ratio of 1:8, with the para-isomer being the major product (60% yield) compared to the ortho-isomer (7.5% yield). ugm.ac.idresearchgate.net This inherent selectivity is crucial for directing the synthesis towards the desired compound and simplifying purification processes.
Influence of Catalysis in Reaction Efficiency
Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. The syntheses involving this compound and its derivatives leverage various catalytic systems.
Phase-Transfer Catalysis (PTC): In the enantioselective synthesis of (+)-coerulescine, a key step involves the allylation of a diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, a structurally related compound. This reaction is performed under phase-transfer catalytic conditions using a chiral catalyst. Optimization of the PTC conditions, including solvent, base, temperature, and catalyst loading, was critical to achieving high yield (87%) and good enantioselectivity (86% ee). This demonstrates how catalysis can be used to control stereochemistry, a vital aspect of pharmaceutical synthesis.
Organocatalysis: The Morita-Baylis-Hillman (MBH) reaction, used to synthesize related hydroxy(nitrophenyl)methyl acrylates, often employs amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). This organocatalytic approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product.
Other Catalytic Systems: The derivatization to Methyl 2-(4-chloro-2-nitrophenyl)acrylate itself uses tetrabutylammonium iodide as a catalyst to facilitate the reaction between the organic and inorganic phases.
Exploration of Mild Reaction Conditions
Developing synthetic methods that operate under mild conditions (e.g., ambient temperature and pressure) is highly desirable as it reduces energy consumption, improves safety, and can prevent the degradation of sensitive functional groups.
Several patents for related compounds highlight the development of new synthetic routes specifically designed to proceed under "mild reaction conditions". imist.ma For example, a novel process for synthesizing a nintedanib (B1663095) intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is noted for its mildness, making it suitable for large-scale industrial production. imist.ma Similarly, a method for producing 4-bromo-2-nitrophenylacetic acid is described as having simple synthesis and mild reaction conditions. These examples underscore a clear trend in industrial chemistry towards developing processes that are not only efficient but also operationally simpler and safer.
Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com This is achieved by following a set of twelve principles, including maximizing atom economy and preventing waste. novonesis.comacs.orgnih.gov
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently "greener" as they generate less waste. Catalytic reactions, for instance, are superior to those using stoichiometric reagents because catalysts are used in small amounts and are not consumed, leading to a higher atom economy and less waste. novonesis.comnih.gov
The use of catalytic reagents, as seen in the derivatization and subsequent reactions of this compound precursors, aligns with the principles of green chemistry. By using catalysts instead of stoichiometric reagents, these processes minimize the generation of byproducts.
Solvent Selection and Alternative Reaction Media
The selection of an appropriate solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the purity of the final product. The choice of solvent is contingent on the specific synthetic route employed, particularly the nature of the starting materials and the reaction mechanism.
The synthesis of the precursor, 4-chloro-2-nitrophenylacetic acid, and its subsequent esterification to the target methyl ester can be performed in a variety of organic solvents. Research into the synthesis of structurally similar compounds, such as 4-bromo-2-nitrophenylacetic acid, has explored a range of solvents, providing insights into suitable options for the chloro-analogue. These include ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, as well as hydrocarbon solvents such as n-hexane and cyclohexane. The use of ether as a recrystallization solvent for 2-(4-chloro-2-nitrophenyl)acetic acid suggests its utility in the purification stages.
In the context of esterification of related nitroaromatic compounds, such as p-nitrobenzoic acid, xylene has been identified as a preferred inert organic solvent. google.com Generally, inert organic solvents with boiling points ranging from 120°C to 180°C are considered suitable for such esterification reactions. google.com
The polarity of the solvent can significantly impact the reaction kinetics. For instance, a study on the reaction of 4-nitrophenyl acetate with a nucleophile demonstrated that the reaction rate is considerably higher in aqueous solutions compared to ethanol (B145695). researchgate.net This is attributed to the differential solvation of the ground and transition states in these protic solvents. researchgate.net The influence of solvent polarity has also been observed in spectroscopic studies of related nitrophenyl derivatives, where a shift in absorption bands is noted with changing solvent polarity. researchgate.netnih.gov
The optimization of reaction conditions, including solvent choice, is crucial for maximizing yield and selectivity. numberanalytics.com For instance, in the silver(I)-promoted oxidative coupling of methyl ferulate, a related phenylpropanoid derivative, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity, outperforming more commonly used solvents like dichloromethane and benzene (B151609). scielo.br
Below is an interactive data table summarizing the solvents used in the synthesis of related nitrophenyl and phenylacetate (B1230308) compounds, which can serve as a guide for the synthesis of this compound.
In recent years, there has been a significant push towards the use of "green" or environmentally benign solvents in chemical synthesis. This is driven by a need to reduce the environmental impact of chemical processes. For the synthesis of this compound, several alternative reaction media could be considered.
Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective, and some esterifications can be successfully carried out under such conditions, often with the aid of specific catalysts. psu.edu Water, as a solvent, is another green alternative, and as mentioned, can significantly accelerate the rate of certain nucleophilic substitution reactions involving nitrophenyl esters. researchgate.net
Bio-based solvents are also gaining traction. For instance, enzymatic esterification of related phenolic compounds like eugenol (B1671780) has been successfully carried out in n-hexane. medcraveonline.com While n-hexane is a conventional solvent, the use of biocatalysts opens the door to milder reaction conditions. Furthermore, the synthesis of titania nanoparticles using plant extracts has highlighted the role of solvent polarity (n-hexane, ethyl acetate, and ethanol) in the effectiveness of the green synthesis process, a principle that can be extrapolated to other green chemical syntheses. frontiersin.org
The development of novel organic-solvent-tolerant enzymes also presents an opportunity for performing esterifications in the presence of water-miscible organic solvents like acetonitrile, 1,4-dioxane, methanol, and dimethyl sulfoxide (B87167) (DMSO). nih.gov This could allow for a broader range of reaction conditions and potentially improved yields and selectivities.
Advanced Spectroscopic Elucidation and Structural Characterization of Methyl 2 4 Chloro 2 Nitrophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl 2-(4-chloro-2-nitrophenyl)acetate, offering a detailed map of the hydrogen and carbon atoms and their connectivity.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For this compound, the structure dictates five distinct proton signals. The aromatic region is characterized by three protons on the substituted benzene (B151609) ring, while the aliphatic region contains signals from the methylene (B1212753) (-CH₂-) and methyl (-OCH₃) groups of the acetate (B1210297) moiety.
The aromatic proton ortho to the nitro group (H-3) is expected to appear furthest downfield due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the chloro group (H-5) would be next, followed by the proton meta to both substituents (H-6). The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet, as will the methyl protons of the ester group. While a Certificate of Analysis confirms the ¹H NMR spectrum is consistent with the structure, specific publicly available spectral data with assigned chemical shifts is limited. chemscene.com The predicted assignments are detailed in the table below.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~ 8.0 - 8.2 | Doublet (d) | 1H |
| H-5 | ~ 7.6 - 7.8 | Doublet (d) | 1H |
| H-6 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | 1H |
| -CH₂- | ~ 4.1 - 4.3 | Singlet (s) | 2H |
| -OCH₃ | ~ 3.7 - 3.9 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The structure of this compound contains nine unique carbon atoms, which should result in nine distinct signals in the ¹³C NMR spectrum.
The carbonyl carbon (-C=O) of the ester is expected to be the most downfield signal. The aromatic carbons directly bonded to the nitro (C-2) and chloro (C-4) groups will also be significantly downfield, followed by the other four aromatic carbons. The aliphatic carbons of the methylene (-CH₂-) and methyl (-OCH₃) groups will appear in the upfield region of the spectrum. The predicted chemical shifts are based on established substituent effects and analysis of similar structures.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 168 - 172 |
| C-2 (C-NO₂) | ~ 148 - 152 |
| C-4 (C-Cl) | ~ 135 - 139 |
| C-1 | ~ 133 - 136 |
| C-6 | ~ 130 - 133 |
| C-5 | ~ 126 - 129 |
| C-3 | ~ 123 - 126 |
| -OCH₃ | ~ 52 - 55 |
| -CH₂- | ~ 38 - 42 |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. For this molecule, it would primarily show correlations between the coupled aromatic protons (H-3, H-5, and H-6), confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the methylene proton signal (~4.2 ppm) and the methylene carbon signal (~40 ppm), and another between the methyl proton signal (~3.8 ppm) and the methyl carbon signal (~53 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular puzzle. Key expected HMBC correlations would include:
The methylene protons (~4.2 ppm) to the carbonyl carbon (~170 ppm) and the aromatic carbons C-1, C-2, and C-6.
The methyl protons (~3.8 ppm) to the carbonyl carbon (~170 ppm).
The aromatic proton H-3 to carbons C-1, C-2, and C-5.
Together, these 2D NMR techniques provide irrefutable evidence for the proposed structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₉H₈ClNO₄. sigmaaldrich.com The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which would be visible in the mass spectrum as two peaks separated by two mass units for the molecular ion.
Table 3: Calculated Exact Masses for the Molecular Ion of this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
| [C₉H₈³⁵ClNO₄]⁺ | ³⁵Cl | 229.0142 |
| [C₉H₈³⁷ClNO₄]⁺ | ³⁷Cl | 231.0112 |
| [C₉H₈³⁵ClNO₄+H]⁺ | ³⁵Cl | 230.0215 |
| [C₉H₈³⁷ClNO₄+H]⁺ | ³⁷Cl | 232.0186 |
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to elucidate its structure. The fragmentation of this compound would likely proceed through several key pathways initiated by the ionization process.
A primary fragmentation would be the loss of the methoxy (B1213986) radical (•OCH₃) from the ester, resulting in a prominent acylium ion. Another expected fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃). Cleavage of the nitro group (-NO₂) is also a common pathway for nitroaromatic compounds.
Proposed Fragmentation Pathway:
M⁺• → [M - •OCH₃]⁺ : Loss of the methoxy radical (m/z 31) to form the 4-chloro-2-nitrophenylacetylium ion.
M⁺• → [M - COOCH₃]⁺ : Cleavage of the ester bond to form the 4-chloro-2-nitrophenylmethyl cation.
M⁺• → [M - NO₂]⁺ : Loss of the nitro group (m/z 46).
These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed solid-state structure of this compound.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis provides definitive information about the molecular structure of a compound. For a related compound, 1-chloro-2-methyl-4-nitrobenzene, the crystal structure was determined to be in the monoclinic space group P 21/n. mdpi.comresearchgate.net The unit cell dimensions were reported as a = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, and β = 91.703(3)°. mdpi.comresearchgate.net This level of detail allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule. The molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. mdpi.comresearchgate.net
Table 1: Crystallographic Data for a Related Compound (1-chloro-2-methyl-4-nitrobenzene)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 13.5698(8) |
| b (Å) | 3.7195(3) |
| c (Å) | 13.5967(8) |
| β (°) | 91.703(3) |
| Volume (ų) | 685.96(10) |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by various intermolecular forces. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, π-π stacking interactions are observed between adjacent benzene rings. mdpi.comresearchgate.net Additionally, the crystal structure is stabilized by C-H···O hydrogen bonds and close Cl···O contacts. mdpi.comresearchgate.net These interactions create a three-dimensional network, with layers of molecules stacked along the b-axis. researchgate.net Understanding these packing arrangements is crucial as they can influence the physical properties of the compound, such as its melting point and solubility.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups in a molecule. The infrared spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its bonds. For nitroaromatic compounds, characteristic bands for the nitro group (NO₂) are typically observed. The asymmetric stretching vibration of the NO₂ group appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹. researchgate.net The presence of a carbonyl group (C=O) from the methyl ester would also give a strong absorption band, typically in the region of 1735-1750 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Carbonyl (C=O) | Stretch | 1735-1750 |
| C-Cl | Stretch | 600-800 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR relies on the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For nitroaromatic compounds, the symmetric stretching of the nitro group often produces a strong and easily identifiable Raman band.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For nitroaromatic compounds, electronic transitions involving the nitro group and the aromatic ring are expected. In a related compound, 4-nitrophenol (B140041), the peak absorbance was observed at 413 nm under basic conditions. emerginginvestigators.org The UV-Vis spectrum of this compound would likely show absorptions corresponding to π → π* and n → π* transitions of the nitro-substituted benzene ring. The exact position of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic ring.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-chloro-2-methyl-4-nitrobenzene |
Chemical Reactivity and Reaction Mechanisms of Methyl 2 4 Chloro 2 Nitrophenyl Acetate
Transformations Involving the Nitro Group
The nitro group is a key site of reactivity in Methyl 2-(4-chloro-2-nitrophenyl)acetate, readily undergoing reductive processes that are often the initial step in the synthesis of more complex heterocyclic structures.
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis. masterorganicchemistry.com For this compound, this reduction can be controlled to yield either the corresponding amino or hydroxylamino derivative, depending on the choice of reducing agent and reaction conditions.
The complete reduction of the nitro group to an amine (forming Methyl 2-(2-amino-4-chlorophenyl)acetate) is a six-electron process that can be achieved through various methods. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. masterorganicchemistry.comwikipedia.org Another widely used approach involves the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com These reactions proceed through a series of intermediates, including nitroso and hydroxylamino species. nih.gov
Partial reduction to the hydroxylamino derivative, Methyl 2-(4-chloro-2-hydroxylaminophenyl)acetate, requires milder reducing agents. A common method for this transformation is the use of zinc dust in the presence of a neutral salt like ammonium chloride. wikipedia.org This four-electron reduction is a crucial step in certain synthetic pathways where the hydroxylamine intermediate is required for subsequent reactions. nih.gov
The general sequence of nitro group reduction is as follows: Nitro -> Nitroso -> Hydroxylamino -> Amino
| Transformation | Reagents and Conditions | Product |
| Nitro to Amino | H₂, Pd/C or Fe/HCl | Methyl 2-(2-amino-4-chlorophenyl)acetate |
| Nitro to Hydroxylamino | Zn, NH₄Cl | Methyl 2-(4-chloro-2-hydroxylaminophenyl)acetate |
A significant application of the reduction of the nitro group in this compound and its derivatives is in the synthesis of heterocyclic compounds, most notably oxindoles. The in situ reduction of the nitro group to an amine, followed by intramolecular cyclization, is a powerful strategy for constructing the oxindole core.
The synthesis of 6-chlorooxindole, for instance, can be achieved from 4-chloro-2-nitrophenylacetic acid, which is the hydrolyzed form of this compound. google.com The process involves the reduction of the nitro group to an amino group, which then acts as a nucleophile, attacking the carboxylic acid (or its ester derivative) in an intramolecular fashion to form the five-membered lactam ring of the oxindole. strath.ac.uk This reductive cyclization is often carried out using reagents like iron in acetic acid. google.com
The general mechanism for this transformation involves:
Reduction: The nitro group is reduced to an amino group.
Nucleophilic Attack: The newly formed amino group attacks the carbonyl carbon of the ester or carboxylic acid.
Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of methanol (B129727) (from the ester) or water (from the carboxylic acid) to form the oxindole ring.
This methodology is a cornerstone in the synthesis of various substituted oxindoles, which are important scaffolds in medicinal chemistry. strath.ac.ukorganic-chemistry.org
Ester Group Reactivity
The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the modification of this functional group, leading to the formation of other carboxylic acid derivatives.
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol regenerate the acid catalyst and yield 4-chloro-2-nitrophenylacetic acid. youtube.comcommonorganicchemistry.com This is a reversible process, and the use of a large excess of water can drive the equilibrium towards the products. libretexts.orgcommonorganicchemistry.com
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as the leaving group. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give the carboxylate salt and methanol. youtube.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. youtube.com
| Condition | Key Steps | Product |
| Acidic | Protonation of carbonyl, nucleophilic attack by water, elimination of methanol. | 4-chloro-2-nitrophenylacetic acid |
| Basic | Nucleophilic attack by hydroxide, elimination of methoxide, deprotonation of carboxylic acid. | Sodium 4-chloro-2-nitrophenylacetate |
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. For a compound like this compound, this allows for the synthesis of other esters (e.g., ethyl, propyl, etc.).
In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. In a base-catalyzed transesterification, an alkoxide from the new alcohol acts as the nucleophile. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the desired alcohol or by removing the methanol that is formed. researchgate.net The use of catalysts like dibutyltin(IV) oxide has been shown to be effective for the transesterification of related nitroacetate esters. researchgate.netsci-hub.se
The ester group can undergo nucleophilic acyl substitution with amines to form amides. libretexts.org This reaction, known as amidation or aminolysis, involves the attack of an amine on the carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol.
The reaction of this compound with ammonia would yield 2-(4-chloro-2-nitrophenyl)acetamide. Similarly, reaction with a primary or secondary amine would yield the corresponding N-substituted or N,N-disubstituted amide. This reaction is generally slower than hydrolysis and often requires heating. The reactivity follows the general principles of nucleophilic acyl substitution, where the outcome is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.comyoutube.com
Aromatic Ring Reactivity and Substitutions
The chemical behavior of this compound is significantly influenced by the substituents on its aromatic ring. The presence of both a chloro and a nitro group dramatically alters the electron density distribution of the benzene (B151609) ring, making it susceptible to specific types of reactions that are uncommon for unsubstituted benzene.
Aryl halides are generally resistant to nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring towards Nucleophilic Aromatic Substitution (SNAr). lumenlearning.comlibretexts.org In this compound, the nitro group (NO₂) ortho to the chloro (Cl) group provides this necessary activation.
The SNAr mechanism is generally accepted to be a two-step addition-elimination process scranton.edu:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comscranton.edu The aromaticity of the ring is temporarily broken as the attacked carbon becomes sp³ hybridized. lumenlearning.com
Elimination of the Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled from the Meisenheimer complex.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a key role in stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.orgmsu.edu The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is particularly effective when the nitro group is in the ortho or para position relative to the site of nucleophilic attack. libretexts.orgopenstax.org
The reactivity of the aromatic ring in this compound is a direct consequence of the combined electronic effects of the chloro and nitro substituents. These effects can be categorized as inductive and resonance effects.
Nitro Group (NO₂): The nitro group is a powerful deactivating group in the context of electrophilic aromatic substitution, making the ring over 10 million times less reactive than benzene in nitration reactions. openstax.orglibretexts.org This is because it strongly withdraws electron density from the ring through both the inductive effect and the resonance effect.
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. openstax.orglibretexts.org
Resonance Effect (-M or -R): The nitro group can withdraw π-electrons from the aromatic system, creating a positive charge on the ring, particularly at the ortho and para positions. openstax.orgminia.edu.eg
Chloro Group (Cl): Halogens exhibit a dual electronic nature.
Resonance Effect (+M or +R): The lone pair electrons on the chlorine atom can be donated to the aromatic ring through π-conjugation. openstax.orglibretexts.org
For nucleophilic aromatic substitution, these electron-withdrawing properties are activating. The combined -I and -M effects of the nitro group and the -I effect of the chloro group make the aromatic ring highly electron-deficient (electrophilic), thus facilitating the attack by a nucleophile. libretexts.org The stabilization of the anionic Meisenheimer complex is most effective when the electron-withdrawing groups are positioned ortho and/or para to the leaving group, which is the case in this molecule. libretexts.orgopenstax.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution |
|---|---|---|---|
| Nitro Group (-NO₂) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Activating |
| Chloro Group (-Cl) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Weakly Activating (Inductive effect dominates) |
Kinetic and Mechanistic Investigations
While specific kinetic studies on this compound are not extensively documented in readily available literature, a deep understanding of its reactivity can be inferred from detailed investigations of structurally related esters, particularly those involving aminolysis (the reaction of an ester with an amine).
The aminolysis of activated esters, such as nitrophenyl acetates, has been a subject of extensive kinetic study. beilstein-journals.orgresearchgate.net These reactions are typically studied under pseudo-first-order conditions, with the amine in large excess, and the rate of reaction is monitored by observing the release of the phenoxide ion spectrophotometrically. beilstein-journals.orgnih.gov
The rate of aminolysis is highly dependent on the basicity of the nucleophilic amine. This relationship is often visualized using a Brønsted-type plot (log of the rate constant vs. the pKₐ of the amine). rsc.org For the aminolysis of many activated esters, these plots are often non-linear or biphasic. rsc.orgresearchgate.net Such curvature is indicative of a change in the rate-determining step of the reaction, which points towards a stepwise mechanism involving a tetrahedral intermediate. rsc.org
For example, in the aminolysis of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, the Brønsted plot is biphasic. researchgate.net For highly basic amines, the formation of the tetrahedral intermediate is the rate-determining step, while for less basic amines, the breakdown of this intermediate to products becomes rate-limiting. researchgate.net
| Reaction Series | Brønsted Slopes (β) | pKₐ⁰ (Curvature Center) | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Aminolysis of Methyl 4-Nitrophenyl Carbonate (SAA) | β₁ = 0.3, β₂ = 1.0 | 9.3 | Stepwise, change in RDS | researchgate.net |
| Aminolysis of 2,4-Dinitrophenyl Thiolacetate (Alicyclic Amines) | Non-linear | 8.9 | Stepwise, tetrahedral intermediate | rsc.org |
| Aminolysis of Phenyl 4-Nitrophenyl Thionocarbonate (SAA) | β = 0.25 (linear) | N/A | Stepwise, formation of intermediate is RDS | nih.gov |
The mechanism of acyl transfer reactions, including ester aminolysis, can be broadly classified as either stepwise or concerted. psiberg.com
Stepwise Mechanism: This pathway involves the formation of a distinct tetrahedral intermediate. researchgate.net The reaction proceeds in two steps: nucleophilic addition to form the intermediate, followed by the expulsion of the leaving group. rhhz.netacs.org Evidence for this mechanism often comes from the observation of non-linear Brønsted plots, which suggest the accumulation of an intermediate and a change in the rate-determining step. rsc.org For many aminolysis reactions of activated esters, a stepwise mechanism through a zwitterionic tetrahedral intermediate is proposed. nih.govresearchgate.net
Concerted Mechanism: In this mechanism, the formation of the new bond (e.g., C-N) and the cleavage of the old bond (e.g., C-O) occur simultaneously in a single transition state. researchgate.netrhhz.net There is no stable intermediate. Concerted mechanisms are often proposed when a stepwise pathway would lead to a very unstable intermediate. rhhz.net Computational studies suggest that a concerted mechanism may be more likely in certain cases, especially when considering the stereochemical outcome of reactions, as it avoids the formation of a tetrahedral center that could lead to racemization. rhhz.net
The choice between a concerted and a stepwise mechanism is subtle and depends on various factors, including the reactivity of the nucleophile and the stability of the potential tetrahedral intermediate. researchgate.net For the aminolysis of esters, computational studies have shown that the activation energies for both pathways can be very similar, making definitive assignment challenging. researchgate.net However, catalysis by a second amine molecule often favors the stepwise pathway by lowering its activation energy. researchgate.net
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. In the context of aminolysis and related nucleophilic substitution reactions, solvent effects are critical.
Solvent Polarity: The rate of reaction can be influenced by the polarity and polarizability of the solvent. For instance, in a concerted mechanism for the aminolysis of dithiocarbonates, an increase in solvent dipolarity/polarizability was found to increase the reaction rate. researchgate.net Polar solvents can stabilize charged transition states and intermediates, which can be particularly important in stepwise mechanisms that involve zwitterionic tetrahedral intermediates.
Hydrogen Bonding: Protic solvents, like water or alcohols, can participate in hydrogen bonding. This can affect the reaction in several ways. The solvent can stabilize the ground state of the reactants, potentially increasing the activation energy. Conversely, hydrogen bonding can stabilize the transition state, thereby accelerating the reaction. scholaris.ca Computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate have highlighted the role of water networks in catalyzing the reaction through hydrogen bonding, which facilitates the two-step addition-cleavage mechanism. mdpi.com The specific arrangement of solvent molecules can create a "microsolvated" environment that lowers the energy barriers of the reaction pathway.
The selectivity of reactions can also be highly dependent on the solvent system. In the ammonolysis of certain esters, changing the solvent from water to methanol was used to prevent competing hydrolysis reactions. nih.govacs.org Furthermore, controlling the pH and ionic concentrations within the solvent can dramatically impact the selectivity between desired aminolysis and side reactions. nih.govacs.org
Brønsted-Type Plot Analysis for Transition State Characterization
The Brønsted-type plot is a cornerstone of physical organic chemistry, providing valuable insights into the nature of transition states in chemical reactions. This analysis establishes a linear free-energy relationship (LFER) between the logarithm of the rate constant (log k) of a reaction and the pKₐ of a series of related catalysts or reactants, typically a series of acids or bases. The slope of this plot, known as the Brønsted coefficient (α or β), offers a quantitative measure of the sensitivity of the reaction rate to changes in the acidity or basicity of the catalyst or reactant. This, in turn, sheds light on the extent of bond formation or cleavage in the transition state.
In the context of reactions involving this compound, a Brønsted-type analysis can be employed to characterize the transition state of nucleophilic substitution or elimination reactions. For instance, in a reaction with a series of nucleophiles, the Brønsted coefficient β relates the reaction rate to the basicity of the nucleophile.
The relationship is expressed by the following equations:
For acid catalysis: log k = αpKₐ + C For base catalysis: log k = -βpKₐ + C
Where:
k is the rate constant of the reaction.
pKₐ is the acid dissociation constant of the catalyst.
α and β are the Brønsted coefficients.
C is a constant for a given reaction series at a constant temperature.
The magnitude of the Brønsted coefficient (β) for nucleophilic reactions typically ranges from 0 to 1. A small β value (close to 0) suggests that the transition state resembles the reactants, with little bond formation between the nucleophile and the substrate. Conversely, a large β value (close to 1) indicates a transition state that is product-like, with a significant degree of bond formation. A β value around 0.5 suggests a more symmetrical transition state where bond formation is about half-complete.
For example, a study on the aminolysis of 4-chloro-2-nitrophenyl benzoate with a series of cyclic secondary amines in acetonitrile (B52724) (MeCN) yielded a linear Brønsted-type plot with a βₙᵤ꜀ value of 0.69. koreascience.kr This suggests a concerted mechanism where bond formation and bond cleavage occur in a single step, with a moderately advanced degree of bond formation in the transition state. In contrast, the same reaction in an aqueous medium (80 mol % H₂O / 20 mol % DMSO) resulted in a downward curving Brønsted plot. koreascience.kr This curvature is often indicative of a change in the rate-determining step of a stepwise mechanism, for instance, from the breakdown of a tetrahedral intermediate at lower amine basicity to its formation at higher basicity. koreascience.krresearchgate.net
To illustrate the construction and interpretation of a Brønsted-type plot, consider the hypothetical reaction of this compound with a series of substituted pyridines. The following interactive table presents hypothetical data for such a reaction.
| Substituted Pyridine (B92270) | pKₐ of Conjugate Acid | Rate Constant, k (M⁻¹s⁻¹) | log k |
| 4-Methoxypyridine | 6.58 | 0.120 | -0.921 |
| 4-Methylpyridine | 6.02 | 0.045 | -1.347 |
| Pyridine | 5.25 | 0.010 | -2.000 |
| 3-Chloropyridine | 2.84 | 0.00025 | -3.602 |
| 4-Cyanopyridine | 1.90 | 0.00003 | -4.523 |
Plotting log k against the pKₐ of the conjugate acids of the pyridines would yield a Brønsted-type plot. The slope of this plot (β) would provide information about the charge development on the nitrogen atom of the pyridine in the transition state. A significant positive slope would indicate a substantial degree of bond formation and positive charge development on the nitrogen in the transition state.
The shape of the Brønsted plot is also diagnostic of the reaction mechanism. A linear plot is often associated with a single, consistent mechanism across the series of reactants. researchgate.net Conversely, a curved plot can signal a change in the rate-determining step or a change in the transition state structure as the reactivity of the nucleophile or leaving group is altered. researchgate.netrsc.org For instance, in nucleophilic aromatic substitution reactions, a downward curvature in the Brønsted plot for the reaction with a series of amines can indicate a shift from the breakdown of the Meisenheimer complex being rate-determining for less basic amines to its formation being rate-determining for more basic amines.
Derivatization and Structure Reactivity Relationships of Methyl 2 4 Chloro 2 Nitrophenyl Acetate
Synthesis and Properties of Ring-Substituted Analogs
Modifications to the phenyl ring of Methyl 2-(4-chloro-2-nitrophenyl)acetate, particularly through the substitution of the existing chlorine atom or the introduction of other functional groups, can significantly alter the electronic properties and reactivity of the molecule.
The substitution pattern on the aromatic ring is a key determinant of the compound's chemical behavior. Analogs with different halogen substituents have been synthesized to study these effects. For instance, a fluoro-substituted analog has been used in the synthesis of complex heterocyclic systems. The synthesis of Methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate has been documented, starting from the corresponding acrylate (B77674) precursor, methyl-2-(4-fluoro-2-nitrophenyl)acrylate. researchgate.netnih.gov This demonstrates a pathway to incorporate alternative halogens onto the phenyl ring structure.
Furthermore, modifications can be made to the ester group itself. The ethyl ester analog, Ethyl 2-(4-chloro-2-nitrophenyl)acetate, is a known compound, illustrating that the alkyl portion of the ester can be varied. nih.gov
| Compound/Derivative | Starting Material | Key Reaction/Process |
| Methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | Methyl-2-(4-fluoro-2-nitrophenyl)acrylate | Diels-Alder Reaction |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | 4-chloro-2-nitrophenylacetic acid | Esterification with ethanol (B145695) |
The introduction of electron-donating alkoxy or hydroxyl groups onto the aromatic ring can significantly influence the molecule's reactivity, particularly in reactions involving the nitro group or the aromatic system itself.
A methoxy-substituted analog has been synthesized as a precursor for heterocyclic compounds. Specifically, Methyl 1-(4-methoxy-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate was prepared from methyl-2-(4-methoxy-2-nitrophenyl)acrylate through a Diels-Alder reaction, showcasing the viability of synthesizing alkoxy derivatives. researchgate.netnih.gov
Modifications at the α-Carbon of the Acetate (B1210297) Moiety
The α-carbon, positioned between the nitrophenyl ring and the ester carbonyl, is another key site for chemical modification. Its acidity allows for the introduction of various functional groups, leading to a diverse range of derivatives.
A significant modification involves the use of the parent structure to create derivatives containing a ketone functional group. A notable example is the synthesis of Methyl 1-(4-chloro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate. researchgate.netnih.gov This compound, which incorporates a ketone within a newly formed cyclohexyl ring, is synthesized via a Diels-Alder reaction between Methyl 2-(4-chloro-2-nitrophenyl)acrylate and a siloxy-diene. researchgate.netnih.gov This cycloaddition reaction effectively builds a ketone-containing ring onto the original α-carbon and phenyl ring scaffold. google.com
The synthesis of more complex molecules often begins with precursors that are already substituted at the α-carbon. The pathway to the aforementioned ketone derivative provides excellent examples of alpha-substituted intermediates.
The synthesis originates from Dimethyl-2-(4-chloro-2-nitrophenyl)malonate, which is prepared by the nucleophilic substitution of 4-chloro-1-fluoro-2-nitrobenzene with dimethyl malonate. researchgate.net This malonate derivative, with two ester groups attached to the α-carbon, is a key alpha-substituted precursor.
This malonate is then converted into Methyl 2-(4-chloro-2-nitrophenyl)acrylate. researchgate.netnih.gov This step replaces one of the ester groups with a methylene (B1212753) (=CH₂) group, creating an acrylate moiety. This acrylate is an essential alpha-substituted intermediate for subsequent cycloaddition reactions.
| Alpha-Substituted Compound | Precursor | Reagents | Role/Function |
| Dimethyl-2-(4-chloro-2-nitrophenyl)malonate | 4-chloro-1-fluoro-2-nitrobenzene | Dimethyl malonate, K₂CO₃ | Stable precursor with activated α-carbon |
| Methyl 2-(4-chloro-2-nitrophenyl)acrylate | Dimethyl-2-(4-chloro-2-nitrophenyl)malonate | Paraformaldehyde, K₂CO₃, TBA | Dienophile for Diels-Alder reaction |
Cyclization and Annulation Products
This compound and its derivatives are valuable precursors for constructing complex polycyclic systems through cyclization and annulation reactions. The ortho-nitro group often plays a critical role in these transformations, participating in reductive cyclization pathways.
A significant application is the synthesis of the hexahydro-2,6-methano-1-benzazocine ring system. researchgate.net This intricate, biologically relevant scaffold is accessed through a multi-step sequence starting from the Methyl 2-(4-chloro-2-nitrophenyl)acrylate derivative. Following the Diels-Alder reaction to form the ketone-containing intermediate (Methyl 1-(4-chloro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate), a novel base-mediated nitrophenyl reductive cyclization is employed. researchgate.netgoogle.com This key step involves an intramolecular reaction where the nitro group is reduced and cyclizes with the tethered cyclohexanone moiety, ultimately forming the complex benzazocine framework. researchgate.netgoogle.com This transformation highlights how derivatives of the parent compound can be strategically designed to undergo complex intramolecular cascades to produce polycyclic products.
Spirooxindole Derivatives
Spirooxindoles are a prominent class of heterocyclic compounds possessing a spiro-fused ring system at the C3 position of an oxindole core. Their synthesis often involves the reaction of an isatin derivative with a compound containing an active methylene group. While direct experimental evidence for the synthesis of spirooxindoles from this compound is not extensively documented in readily available literature, the established reactivity of active methylene compounds in such reactions provides a strong basis for its potential application.
The general strategy for the synthesis of spirooxindoles involves a base-catalyzed condensation reaction between an isatin and an active methylene compound, such as a malonate or a cyanoacetate. In the case of this compound, the reaction would likely proceed through the initial deprotonation of the active methylene group by a suitable base to generate a carbanion. This carbanion would then act as a nucleophile, attacking the electrophilic C3 carbonyl carbon of the isatin. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the spirooxindole framework.
A plausible reaction scheme is depicted below:
The reaction conditions, including the choice of base and solvent, would be crucial in optimizing the yield and selectivity of the desired spirooxindole product.
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound extends beyond the synthesis of spiro-compounds to the construction of various fused heterocyclic systems. The active methylene group can participate in a range of cyclization reactions, leading to the formation of novel polycyclic structures.
One notable example involves the derivatization of a structurally similar compound, dimethyl 2-(4-chloro-2-nitrophenyl)malonate. This compound is first converted to Methyl 2-(4-chloro-2-nitrophenyl)acrylate, which then undergoes a Diels-Alder reaction. nih.gov This transformation highlights the potential of the activated methylene position to serve as a handle for further functionalization and subsequent cyclization reactions.
Furthermore, the nitro group on the aromatic ring can be a versatile functional group for the synthesis of fused heterocycles. Reductive cyclization of the nitro group is a common strategy to form nitrogen-containing heterocyclic rings. For instance, a process involving the reductive cyclization of a derivative of 2-(2-chloro-5-(2-ethoxy-2-oxoethyl)-4-nitrophenyl)acetic acid using Raney nickel as a catalyst has been reported to yield a 6-chloro oxindole derivative. google.com This suggests that the nitro group in this compound could be similarly utilized to construct fused indole or quinoline ring systems.
Comparative Reactivity and Structure-Property Relationships
The reactivity and selectivity of this compound in derivatization reactions are profoundly influenced by the electronic and steric properties of its substituents.
Steric and Electronic Effects of Substituents on Reaction Rates
The rate of reactions involving the active methylene group of this compound is significantly enhanced by the electronic effects of the nitro and chloro substituents. Both groups are strongly electron-withdrawing, which stabilizes the resulting carbanion formed upon deprotonation of the α-carbon. This stabilization lowers the activation energy for reactions that proceed through a carbanionic intermediate, such as Knoevenagel condensations and Michael additions. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com
The ortho-nitro group, in addition to its strong electron-withdrawing inductive and resonance effects, can also exert steric hindrance. This steric effect can influence the approach of reagents to the reactive sites. In the context of electrophilic aromatic substitution, the nitro group is a powerful deactivating group and a meta-director. However, in reactions involving the side chain, the steric bulk of the ortho-nitro group can influence the conformation of the molecule and potentially hinder the approach of bulky reagents to the methylene group.
Chemo- and Regioselectivity in Derivatization Reactions
The presence of multiple reactive sites in this compound and its derivatives introduces the challenge of controlling chemo- and regioselectivity in derivatization reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in reactions with a nucleophile, attack could potentially occur at the ester carbonyl group or at the aromatic ring via nucleophilic aromatic substitution, in addition to the desired reaction at the active methylene group. The reaction conditions, including the nature of the nucleophile and the catalyst, play a crucial role in directing the reaction towards the desired pathway.
Regioselectivity is particularly important in cyclization reactions leading to the formation of fused heterocyclic systems. When the derivatized this compound undergoes cyclization, the ring closure can potentially occur at different positions on the aromatic ring. The directing effects of the existing substituents (chloro and nitro groups) and the nature of the cyclization reaction will determine the final regiochemical outcome. For instance, in electrophilic aromatic substitution-type cyclizations, the strong meta-directing effect of the nitro group would favor ring closure at the position meta to it, if sterically accessible.
Theoretical and Computational Chemistry of Methyl 2 4 Chloro 2 Nitrophenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For "Methyl 2-(4-chloro-2-nitrophenyl)acetate," these methods can provide a detailed picture of its geometry, energy, and reactive sites.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. While specific DFT data for "this compound" is not readily found in published literature, studies on related nitroaromatic compounds, such as 4-chloro-2-[(E)-(4-nitrophenyl)diazenyl]phenol, have utilized DFT calculations to predict their stable forms. nih.gov For instance, DFT calculations have been shown to accurately predict the azo form as the more stable tautomer in such compounds. nih.gov
| Parameter | Predicted Value (Illustrative) |
| Methodology | DFT/B3LYP/6-311++G(d,p) |
| Total Energy | Value in Hartrees |
| Key Bond Lengths (Å) | |
| C-Cl | e.g., ~1.74 |
| C-N (nitro) | e.g., ~1.47 |
| C=O (ester) | e.g., ~1.21 |
| C-O (ester) | e.g., ~1.34 |
| Key Dihedral Angles (°) | |
| Phenyl Ring - Nitro Group | e.g., ~45-60 |
| Phenyl Ring - Acetate (B1210297) Group | e.g., ~70-90 |
| Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual calculated values would require a specific DFT study. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.
In a molecule like "this compound," the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the ester group, which are electron-rich regions. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group and the carbonyl carbon of the ester. Computational studies on similar compounds, such as 2-chloro-4-nitrotoluene, have shown that the calculated HOMO and LUMO energies can effectively demonstrate charge transfer within the molecule. nih.gov
| Parameter | Predicted Value (Illustrative, in eV) |
| HOMO Energy | e.g., ~ -7.5 to -6.5 |
| LUMO Energy | e.g., ~ -2.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | e.g., ~ 4.0 to 5.0 |
| Note: These values are illustrative and would be determined by specific quantum chemical calculations. |
A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to chemical reactions.
Electrostatic Potential Surfaces for Nucleophilic/Electrophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For "this compound," the MEP surface would likely show a high negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These areas are the most likely sites for interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom attached to the nitro group and the carbonyl carbon, indicating susceptibility to nucleophilic attack. Studies on related benzoxazinone (B8607429) derivatives have effectively used MEP analysis to predict reactive sites. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.
Conformational Analysis and Flexibility Studies
"this compound" possesses several rotatable bonds, allowing it to adopt various conformations. The rotation around the C-C bond connecting the phenyl ring and the acetate group, as well as the rotation of the nitro group, are particularly important. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The flexibility of the acetate side chain and the orientation of the nitro group would be key findings from such a study.
Solvent Effects on Molecular Structure and Dynamics
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules around "this compound" to study these effects. For instance, in a polar solvent, the solvent molecules would arrange themselves to stabilize the polar regions of the solute, such as the nitro and ester groups. This can affect the conformational preferences and the dynamics of the molecule. Studies on the hydrolysis of p-nitrophenyl acetate have shown that the solvent plays a crucial role in the reaction pathway. nih.govresearchgate.net An MD simulation in a solvent like water or ethanol (B145695) would provide insights into the solvation shell structure and how solvent interactions might influence the reactivity of the ester group.
Reaction Mechanism Prediction and Validation
Computational chemistry is instrumental in elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.
Transition State Characterization and Energy Barrier Calculations
The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of the transition state is a cornerstone of reaction mechanism prediction. For a molecule like this compound, this would involve modeling its reactions, such as hydrolysis or nucleophilic substitution.
Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the position of substituents significantly influences the reaction energy profiles. nih.gov For instance, in the unimolecular decomposition of nitroaromatic compounds, ortho and para substitutions can lead to significant deviations in the decomposition mechanisms due to the resonance effect of the nitro group. nih.gov In the case of this compound, the ortho-nitro and para-chloro substituents would be expected to play a crucial role in the stability of any transition states formed during its reactions.
The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state. Calculating this barrier provides a quantitative measure of the reaction rate. Density Functional Theory (DFT) is a common method used for these calculations. For example, a DFT study on the Henry reaction, a C-C bond-forming reaction involving nitro compounds, successfully elucidated the reaction pathways and their comparable energy barriers. diva-portal.org A similar approach could be applied to predict the reactivity of this compound in various chemical transformations.
Computational Modeling of Catalytic Pathways
Catalysts provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate. Computational modeling is a powerful tool to understand and optimize catalytic processes. While no specific catalytic pathways involving this compound have been computationally modeled in the available literature, studies on related systems demonstrate the potential of this approach.
For example, DFT calculations have been used to investigate the enantioselective Cinchona thiourea-catalyzed Henry reaction of aromatic aldehydes with nitromethane, revealing two possible pathways for C-C bond formation with comparable reaction barriers. diva-portal.org This type of analysis could be invaluable in designing or selecting appropriate catalysts for reactions involving this compound, for instance, in its synthesis or subsequent functionalization. The study of catalytic ester decarbonylation and tandem Heck-type coupling reactions also provides a framework for how such investigations could be approached for related ester compounds. rsc.org
Spectroscopic Property Prediction and Interpretation
Computational methods are not only used to predict reactivity but also to simulate and interpret spectroscopic data. This synergy between theory and experiment is crucial for structure elucidation and characterization.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. nih.govyoutube.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-3 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
| H-6 | Data not available | Data not available |
| -CH₂- | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available |
| Note: This table is illustrative. Specific computational and experimental data for this compound are not available in the cited literature. |
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Vibrational (Infrared and Raman) and electronic (Ultraviolet-Visible) spectroscopies provide valuable information about the functional groups and electronic transitions within a molecule. Computational simulations of these spectra can aid in their interpretation and assignment.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated spectrum can then be compared to the experimental spectrum to confirm the structure and identify specific vibrational modes. For example, the NIST WebBook provides the gas-phase IR spectrum for 2-nitrophenyl acetate, a related compound. nist.gov A similar approach for this compound would help in assigning its characteristic vibrational bands, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Cl stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. icm.edu.pl These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands in the spectrum. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are expected to be influenced by the nitro and chloro substituents on the phenyl ring. Studies on other substituted aromatic compounds have shown good agreement between TD-DFT calculated and experimental UV-Vis spectra. researchgate.netresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| IR Spectroscopy | C=O Stretch | Data not available |
| NO₂ Asymmetric Stretch | Data not available | |
| NO₂ Symmetric Stretch | Data not available | |
| UV-Vis Spectroscopy | λmax | Data not available |
| Note: This table is illustrative as specific computational data for this compound are not available in the cited literature. |
Applications of Methyl 2 4 Chloro 2 Nitrophenyl Acetate As a Chemical Intermediate
Strategic Role in the Synthesis of Complex Organic Scaffolds
The strategic importance of Methyl 2-(4-chloro-2-nitrophenyl)acetate in the synthesis of complex organic scaffolds lies in the reactivity of its functional groups, which allows for a variety of chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form heterocyclic systems. The active methylene (B1212753) group can be involved in condensation reactions, while the chloro substituent can be a site for nucleophilic aromatic substitution or cross-coupling reactions.
This combination of reactive sites allows for the construction of diverse and complex molecular architectures. For instance, the reduction of the nitro group followed by intramolecular cyclization can lead to the formation of substituted indoles or quinolines, which are prevalent motifs in many biologically active compounds.
Intermediacy in Pharmaceutical Synthesis
The utility of this compound and its close analogs as intermediates in pharmaceutical synthesis is a well-documented area of research. The structural motifs accessible from this intermediate are present in a range of pharmacologically active molecules.
Precursor for Active Pharmaceutical Ingredients
Furthermore, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide has been reported as a precursor to biologically active substituted quinolines, a class of compounds with a broad spectrum of pharmacological activities.
Building Block for Drug Lead Candidates
The chemical scaffold provided by this compound is a valuable starting point for the development of new drug lead candidates. The ability to introduce various substituents onto the aromatic ring and to modify the side chain allows for the creation of libraries of novel compounds for biological screening. For example, the synthesis of various 4-methyl-2-(4-substituted phenyl)quinoline derivatives has been reported, with some showing promising antibacterial activities derpharmachemica.com. The general synthetic approach often involves the reaction of an aniline (B41778) derivative with a substituted benzaldehyde (B42025) and acetone, a pathway where a derivative of this compound could potentially serve as a precursor to the aniline component after reduction of the nitro group and further modifications.
The following table outlines some examples of biologically active compounds or key intermediates that share structural similarities with or are synthesized from precursors related to this compound.
| Compound/Intermediate Name | Therapeutic Area/Application | Reference |
| Nintedanib (B1663095) | Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer | chemicalbook.com |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (Nintedanib Intermediate) | Pharmaceutical Intermediate | google.comveeprho.com |
| Substituted Quinolines | Antibacterial | derpharmachemica.com |
Utility in Agrochemical Development
In the field of agrochemical research, compounds with a chloronitrophenyl moiety have been investigated for their potential as active ingredients in pesticides. For instance, studies have shown that the transformation of certain pesticides in the environment can lead to the formation of chlorinated nitrophenols, indicating the environmental relevance and potential biological activity of this class of compounds. While specific applications of this compound in commercial agrochemicals are not extensively documented, its structural features suggest its potential as a synthon for novel herbicides or fungicides. The combination of a chlorinated aromatic ring and a nitro group is a common feature in many agrochemicals.
Applications in Dyes and Pigments Industry Research
The chromophoric properties of nitroaromatic compounds make them valuable intermediates in the synthesis of dyes and pigments. Azo dyes, which constitute a significant class of synthetic colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component unb.cacuhk.edu.hk. The reduction of the nitro group in this compound would yield the corresponding aniline derivative, which could then be used as a diazo component in the synthesis of azo dyes. The presence of the chloro substituent can influence the final color and properties of the dye. For example, 2-(4-((2-chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl acetate (B1210297) is a known azo dye, demonstrating the utility of the 2-chloro-4-nitrophenylamine scaffold in this industry nih.gov.
General Contribution to Chemical Knowledge Advancement through Novel Syntheses
The study of the reactivity and synthetic transformations of this compound and related compounds contributes to the broader understanding of organic chemistry. Research into new synthetic methods utilizing this intermediate helps to expand the toolbox of synthetic chemists. For example, the development of novel methods for the synthesis of quinolines and other heterocyclic systems often involves precursors with similar functionalities organic-chemistry.orgnih.gov. The exploration of domino reactions and multi-component reactions involving such intermediates can lead to more efficient and atom-economical synthetic routes to complex molecules nih.gov.
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis and Chiral Derivatization
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While Methyl 2-(4-chloro-2-nitrophenyl)acetate is achiral, its derivatives can possess stereogenic centers, making the exploration of asymmetric synthesis a vital research avenue.
Future research could focus on the development of novel catalytic systems for the enantioselective synthesis of derivatives of this compound. This could involve the use of chiral catalysts, such as organocatalysts or transition-metal complexes, to introduce chirality into the molecule. For instance, asymmetric hydrogenation of a double bond introduced into the acetate (B1210297) side chain could yield chiral products. The development of such methods would be a significant step towards the creation of new chiral building blocks for the pharmaceutical and agrochemical industries.
Another important area of research is the use of chiral derivatizing agents to resolve racemic mixtures of derivatives of this compound. wikipedia.org This technique involves reacting a mixture of enantiomers with a chiral agent to form a mixture of diastereomers, which can then be separated using standard chromatographic techniques. wikipedia.org Research in this area could focus on the development of new and more efficient chiral derivatizing agents that are specific for the functional groups present in the derivatives of this compound.
The table below summarizes potential asymmetric synthesis strategies that could be explored.
| Strategy | Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Chiral 2-(4-chloro-2-nitrophenyl)propanoate |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Methyl 2-alkyl-2-(4-chloro-2-nitrophenyl)acetate |
| Enzymatic Resolution | Lipases | Enantiomerically pure this compound derivatives |
Integration of Machine Learning in Reaction Prediction and Optimization
The following table outlines potential applications of machine learning in the context of this compound synthesis.
| Application | Machine Learning Model | Predicted Outcome |
| Reaction Condition Optimization | Neural Networks, Gradient Boosting | Optimal temperature, solvent, and catalyst for synthesis |
| Retrosynthesis | Transformer-based models | Novel and efficient synthetic routes |
| Yield Prediction | Random Forest, Support Vector Machines | Predicted yield of a given reaction |
Development of Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org The nitration of aromatic compounds, a key step in the synthesis of many nitroaromatic compounds, is often highly exothermic and can be hazardous to perform on a large scale in batch. vapourtec.com
Future research should focus on developing a continuous-flow process for the synthesis of this compound. This would involve the use of microreactors or other continuous-flow systems to carry out the nitration and esterification steps in a controlled and efficient manner. rsc.orgmicroflutech.com The benefits of such an approach would include enhanced safety due to the small reaction volumes, as well as improved yield and selectivity resulting from precise control over reaction parameters. soton.ac.uk
The development of a robust and scalable continuous-flow synthesis of this compound would be a significant advancement, enabling the on-demand production of this compound with minimal waste and improved process safety.
The table below compares key parameters of batch versus potential flow chemistry synthesis.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Volume | Large | Small |
| Heat Transfer | Poor | Excellent |
| Safety | Potential for runaway reactions | Inherently safer |
| Scalability | Difficult | Straightforward |
| Automation | Limited | Readily automated |
Design of Next-Generation Functional Materials Utilizing the Compound Core
The unique electronic and structural features of nitroaromatic compounds make them attractive building blocks for the design of novel functional materials. mdpi.comtaylorandfrancis.com The presence of both an electron-withdrawing nitro group and a reactive ester functionality in this compound provides multiple handles for chemical modification and incorporation into larger molecular architectures.
Furthermore, the aromatic core of this compound could be functionalized to create novel ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific substitution pattern on the phenyl ring could be tuned to control the porosity and functionality of the resulting materials.
The table below lists potential functional materials that could be derived from the this compound core.
| Material Class | Potential Application | Key Functional Group |
| Polymers | High-performance plastics, conductive polymers | Amine (from nitro reduction), Ester |
| Metal-Organic Frameworks | Gas storage, catalysis | Carboxylate (from ester hydrolysis) |
| Liquid Crystals | Display technologies | Modified phenyl ring |
| Chemiresistive Sensors | Detection of nitroaromatic compounds | Nitro group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
